molecular formula C18H18ClNOS B155534 Chlorprothixene sulfoxide CAS No. 10120-63-5

Chlorprothixene sulfoxide

Cat. No. B155534
CAS RN: 10120-63-5
M. Wt: 331.9 g/mol
InChI Key: FIRHWYHHSBEFJB-VGOFMYFVSA-N
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Description

Chlorprothixene sulfoxide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of chlorprothixene, which is a typical antipsychotic drug that has been used for the treatment of various psychiatric disorders. Chlorprothixene sulfoxide has been found to possess unique biochemical and physiological properties that make it a valuable tool in the study of various biological processes.

Scientific Research Applications

Chlorprothixene sulfoxide has been extensively studied for its potential applications in scientific research. It has been found to possess unique biochemical and physiological properties that make it a valuable tool in the study of various biological processes. Some of the scientific research applications of chlorprothixene sulfoxide are:
1. Study of G protein-coupled receptors: Chlorprothixene sulfoxide has been found to be a potent antagonist of various G protein-coupled receptors such as dopamine D2, serotonin 5-HT2A, and histamine H1 receptors. It has been used to study the structure and function of these receptors.
2. Study of ion channels: Chlorprothixene sulfoxide has been found to block various ion channels such as voltage-gated potassium channels and NMDA receptors. It has been used to study the structure and function of these ion channels.
3. Study of protein-protein interactions: Chlorprothixene sulfoxide has been found to disrupt protein-protein interactions between various proteins such as p53 and MDM2. It has been used to study the mechanisms of protein-protein interactions.

Mechanism Of Action

The mechanism of action of chlorprothixene sulfoxide is not fully understood. However, it has been found to interact with various receptors and ion channels in the body. It has been found to be a potent antagonist of various G protein-coupled receptors such as dopamine D2, serotonin 5-HT2A, and histamine H1 receptors. It has also been found to block various ion channels such as voltage-gated potassium channels and NMDA receptors. Chlorprothixene sulfoxide has been found to disrupt protein-protein interactions between various proteins such as p53 and MDM2.

Biochemical And Physiological Effects

Chlorprothixene sulfoxide has been found to have various biochemical and physiological effects on the body. It has been found to:
1. Block various receptors and ion channels in the body.
2. Disrupt protein-protein interactions between various proteins.
3. Inhibit the growth of cancer cells.
4. Induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Chlorprothixene sulfoxide has various advantages and limitations for lab experiments. Some of the advantages are:
1. It is a potent antagonist of various receptors and ion channels in the body.
2. It has been found to disrupt protein-protein interactions between various proteins.
3. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Some of the limitations are:
1. It is difficult to synthesize.
2. It is expensive.
3. It has not been extensively studied in vivo.

Future Directions

There are several future directions for the use of chlorprothixene sulfoxide in scientific research. Some of the future directions are:
1. Study of the structure and function of various G protein-coupled receptors.
2. Study of the structure and function of various ion channels.
3. Study of the mechanisms of protein-protein interactions.
4. Development of new drugs based on the structure of chlorprothixene sulfoxide.
Conclusion:
Chlorprothixene sulfoxide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to possess unique biochemical and physiological properties that make it a valuable tool in the study of various biological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of chlorprothixene sulfoxide in scientific research have been discussed in this paper. Chlorprothixene sulfoxide has various advantages and limitations for lab experiments, and there are several future directions for the use of chlorprothixene sulfoxide in scientific research.

Synthesis Methods

Chlorprothixene sulfoxide can be synthesized through the oxidation of chlorprothixene using various oxidizing agents such as hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid. The reaction yields chlorprothixene sulfoxide as the main product along with some other minor products.

properties

CAS RN

10120-63-5

Product Name

Chlorprothixene sulfoxide

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

IUPAC Name

(3E)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C18H18ClNOS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+

InChI Key

FIRHWYHHSBEFJB-VGOFMYFVSA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

synonyms

chlorprothixene S-oxide
chlorprothixene sulfoxide
chlorprothixene sulfoxide hydrochloride
chlorprothixene sulfoxide, (Z)-isome

Origin of Product

United States

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